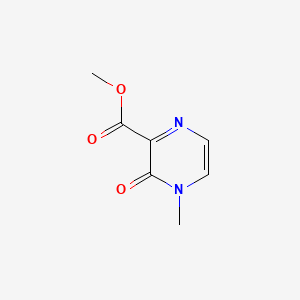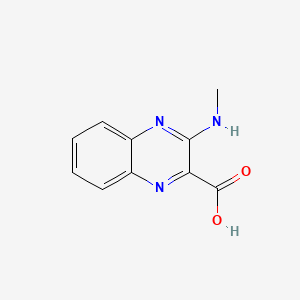
3-(Methylamino)quinoxaline-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Methylamino)quinoxaline-2-carboxylic acid is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by a quinoxaline ring system with a carboxylic acid group at the 2-position and a methylamino group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylamino)quinoxaline-2-carboxylic acid typically involves the cyclization of o-phenylenediamine with an appropriate α-haloketone or α-haloester. One common method involves the reaction of o-phenylenediamine with α-haloketone in the presence of a base such as potassium carbonate, followed by hydrolysis to yield the desired product . Another method utilizes an ionic liquid system as both the solvent and catalyst, which allows the cyclization reaction to occur at room temperature, resulting in high yield and purity .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the use of environmentally benign solvents and catalysts is preferred to minimize the environmental impact.
化学反应分析
Types of Reactions
3-(Methylamino)quinoxaline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline-2,3-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Nucleophilic substitution reactions can occur at the methylamino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Quinoxaline-2,3-dicarboxylic acid derivatives.
Reduction: Quinoxaline-2-carboxylic alcohol or aldehyde.
Substitution: Various substituted quinoxaline derivatives.
科学研究应用
3-(Methylamino)quinoxaline-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: This compound is studied for its potential antimicrobial and anticancer properties.
Industry: It is used in the development of materials with specific electronic and optical properties.
作用机制
The mechanism of action of 3-(Methylamino)quinoxaline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a DNA-damaging agent, leading to the inhibition of bacterial growth . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.
相似化合物的比较
Similar Compounds
Quinoxaline-2-carboxylic acid: Lacks the methylamino group, resulting in different chemical and biological properties.
3-Methylquinoxaline-2-carboxylic acid: Similar structure but without the amino group, leading to variations in reactivity and applications.
Uniqueness
3-(Methylamino)quinoxaline-2-carboxylic acid is unique due to the presence of both the methylamino and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
3-(methylamino)quinoxaline-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-11-9-8(10(14)15)12-6-4-2-3-5-7(6)13-9/h2-5H,1H3,(H,11,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFBSVYPMNPAAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=CC=CC=C2N=C1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50666514 |
Source


|
| Record name | 3-(Methylamino)quinoxaline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50666514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122234-53-1 |
Source


|
| Record name | 3-(Methylamino)quinoxaline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50666514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
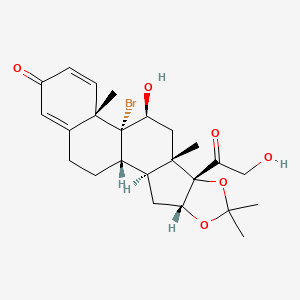

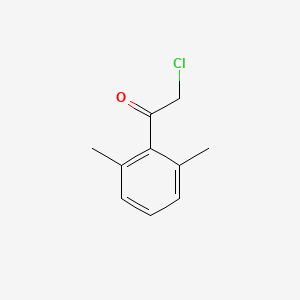
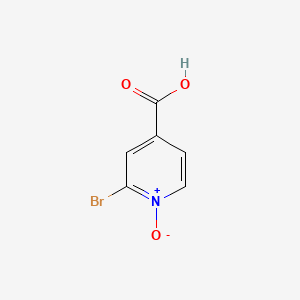
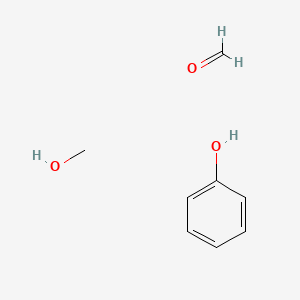
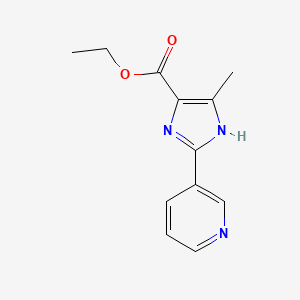
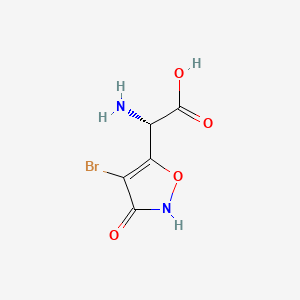
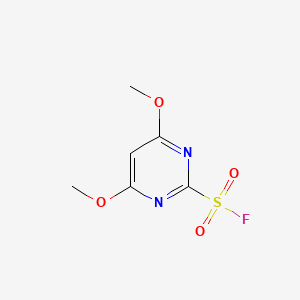
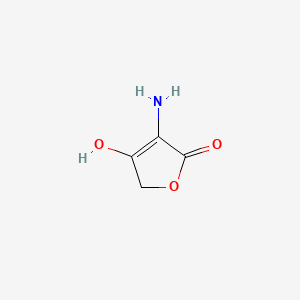
![2-[6-Anilino-5-cyano-2-[2-[2-[4-fluoro-6-(3-propoxypropylamino)-1,3,5-triazin-2-yloxy]ethoxy]ethylamino]-4-methyl-3-pyridylazo]-4,6-dichlorobenzothiazole](/img/structure/B570878.png)
